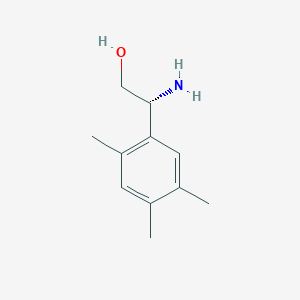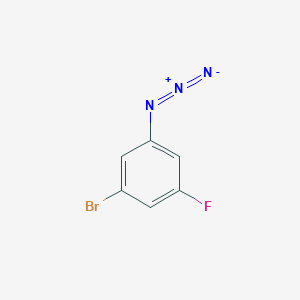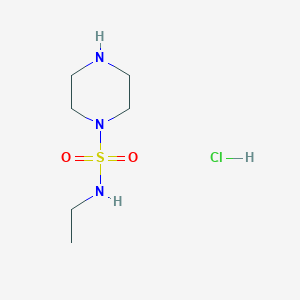
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a hydroxy group, a double bond, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpent-4-enoic acid with a suitable oxidizing agent to introduce the hydroxy group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylpent-4-enoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanoic acid.
Substitution: Formation of 3-chloro-2,2,4-trimethylpent-4-enoic acid or 3-amino-2,2,4-trimethylpent-4-enoic acid.
科学研究应用
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The double bond and carboxylic acid group also play crucial roles in the compound’s chemical behavior and biological activity.
相似化合物的比较
Similar Compounds
3-Hydroxy-2,2,4-trimethylpentanoic acid: Lacks the double bond present in 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid.
3-Chloro-2,2,4-trimethylpent-4-enoic acid: Contains a chlorine atom instead of a hydroxy group.
3-Amino-2,2,4-trimethylpent-4-enoic acid: Contains an amino group instead of a hydroxy group.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a double bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
3-hydroxy-2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)6(9)8(3,4)7(10)11/h6,9H,1H2,2-4H3,(H,10,11) |
InChI 键 |
KLJZRFMNZDGYPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(C(C)(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)




![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)





